7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine
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Overview
Description
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The starting materials include an alkyne and an azide, which undergo cycloaddition in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of water-soluble ligands and environmentally friendly solvents can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in click chemistry.
5-amino-2H-1,2,3-triazol-4-yl derivatives: Known for their energetic properties and applications in materials science.
Uniqueness
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine stands out due to its hexahydro-1H-pyrrolizine core, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
CAS No. |
651314-24-8 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
8-[2-(2H-triazol-4-yl)ethenyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H16N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-9-12-14-13-10/h3,6,9H,1-2,4-5,7-8H2,(H,12,13,14) |
InChI Key |
KQHQTBWORJNOLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C=CC3=NNN=C3 |
Origin of Product |
United States |
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